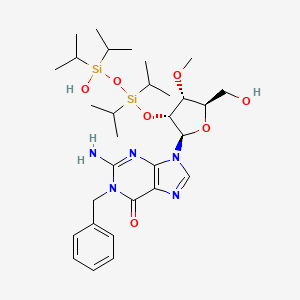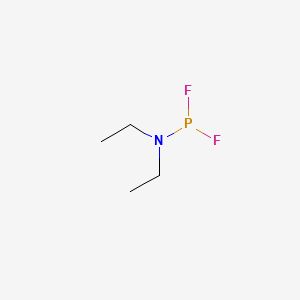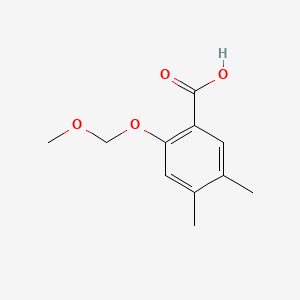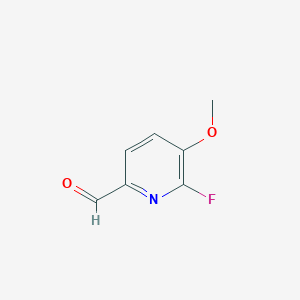
6-Fluoro-5-methoxypicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.12 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on a picolinaldehyde backbone. It is a heterocyclic compound, which means it contains a ring structure with at least one atom that is not carbon, in this case, nitrogen.
Vorbereitungsmethoden
The synthesis of 6-Fluoro-5-methoxypicolinaldehyde typically involves the fluorination of a pyridine derivative. One common method includes dissolving the pyridine derivative in acetonitrile and adding silver fluoride as a fluorinating agent . The reaction is carried out at room temperature for several hours. Industrial production methods may involve similar fluorination techniques but on a larger scale, ensuring the purity and yield of the final product through advanced purification processes such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
6-Fluoro-5-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, a nucleophilic aromatic substitution reaction can replace the fluorine with an amino group using ammonia or an amine.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 6-methoxy-5-picolinic acid, 6-methoxy-5-picolinyl alcohol, and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structural properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 6-Fluoro-5-methoxypicolinaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-Fluoro-5-methoxypicolinaldehyde include other fluorinated heterocycles such as 6-fluoro-4-hydroxy-2-methylquinoline and 5-fluoro-2-methoxypyridine . These compounds share the presence of a fluorine atom and a heterocyclic ring structure but differ in their specific functional groups and positions. The unique combination of a fluorine atom and a methoxy group in this compound provides distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C7H6FNO2 |
|---|---|
Molekulargewicht |
155.13 g/mol |
IUPAC-Name |
6-fluoro-5-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 |
InChI-Schlüssel |
DYLVYUSTIHPIAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(C=C1)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Guanosine, 2'-O-[2-(methylamino)-2-oxoethyl]-](/img/structure/B14763370.png)
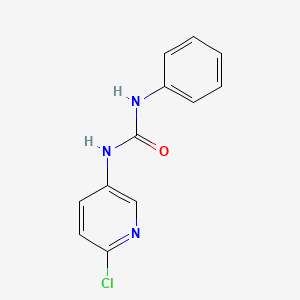
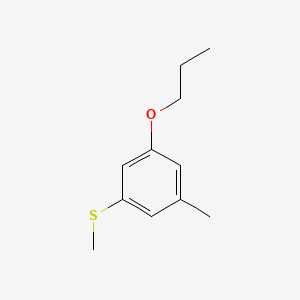
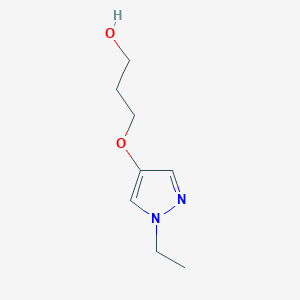
![4-[(E)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile](/img/structure/B14763392.png)
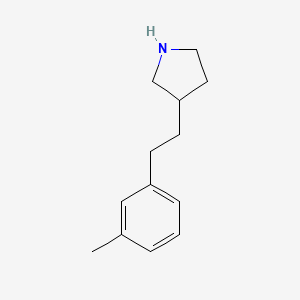
![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)

![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
